N-Butyl-2-fluoro-5-methoxyaniline

Catalog No.
S13800638
CAS No.
M.F
C11H16FNO
M. Wt
197.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-2-fluoro-5-methoxyaniline

Product Name

N-Butyl-2-fluoro-5-methoxyaniline

IUPAC Name

N-butyl-2-fluoro-5-methoxyaniline

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

InChI

InChI=1S/C11H16FNO/c1-3-4-7-13-11-8-9(14-2)5-6-10(11)12/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

VLCZSDBJKGFIIB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)OC)F

N-Butyl-2-fluoro-5-methoxyaniline is an organic compound characterized by its structure, which includes a butyl group, a fluorine atom at the 2-position, and a methoxy group at the 5-position of the aniline ring. This compound belongs to the class of fluoroanilines and is notable for its potential applications in medicinal chemistry and material science. The presence of the fluorine atom enhances its pharmacological properties, while the methoxy group can influence its reactivity and solubility.

Typical for aromatic amines:

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. The methoxy group is an electron-donating group, which activates the ring towards substitution.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under suitable conditions, leading to various derivatives.
  • Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction processes can yield secondary amines or other reduced forms.

The biological activity of N-butyl-2-fluoro-5-methoxyaniline has been a subject of research due to its potential therapeutic applications. Compounds with similar structures have shown various biological effects, including:

  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties: Fluorinated compounds often demonstrate enhanced antimicrobial activity, making them candidates for further exploration in drug development.

The synthesis of N-butyl-2-fluoro-5-methoxyaniline can be achieved through several methods:

  • Direct Alkylation of Aniline: Aniline can be reacted with butyl halides in the presence of a base to introduce the butyl group.
  • Fluorination Reaction: The introduction of the fluorine atom can be accomplished using fluorinating agents such as potassium fluoride in a polar solvent.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies to selectively introduce each functional group.

N-Butyl-2-fluoro-5-methoxyaniline has several potential applications:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific biological pathways.
  • Material Science: It can serve as a building block for synthesizing advanced materials with desired electronic or optical properties.
  • Agricultural Chemicals: Similar compounds have been explored for use in agrochemicals, enhancing crop protection strategies.

Studies on N-butyl-2-fluoro-5-methoxyaniline's interactions with biological targets are crucial for understanding its mechanism of action. Research has indicated that:

  • Binding Affinity: The fluorine atom may enhance binding affinity to certain receptors or enzymes compared to non-fluorinated analogs.
  • Metabolic Stability: Fluorinated compounds often exhibit increased metabolic stability, which is advantageous for drug development.

Several compounds share structural similarities with N-butyl-2-fluoro-5-methoxyaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-FluoroanilineFluorine at 2-positionBasic aniline structure; used in dye synthesis
5-MethoxyanilineMethoxy at 5-positionLacks fluorine; exhibits different solubility properties
N-Ethyl-2-fluoroanilineEthyl group instead of butylPotentially different pharmacokinetics
4-Fluoro-N-methylanilineFluorine at 4-positionDifferent reactivity due to position of substitution

Uniqueness

N-butyl-2-fluoro-5-methoxyaniline is unique due to its combination of a butyl side chain and both a fluorine and methoxy substituent on the aromatic ring. This configuration may enhance its biological activity and physical properties compared to other similar compounds, making it a candidate for further research in medicinal chemistry and material science.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

197.121592296 g/mol

Monoisotopic Mass

197.121592296 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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